molecular formula C7H16BN2O3+ B10820015 L-Ala-L-boroPro

L-Ala-L-boroPro

Cat. No. B10820015
M. Wt: 187.03 g/mol
InChI Key: WDFZXMUIFGGBQF-WDSKDSINSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

L-Ala-L-boroPro, also known as L-alanyl-L-boroproline, is a dipeptide boronic acid derivative. It is a potent inhibitor of dipeptidyl peptidases, particularly DPP8 and DPP9. This compound has garnered significant attention due to its potential therapeutic applications, especially in cancer treatment and immunotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ala-L-boroPro typically involves the coupling of L-alanine and L-boroproline. The process begins with the protection of the amino group of L-alanine, followed by the activation of the carboxyl group. The activated L-alanine is then coupled with L-boroproline under controlled conditions to form the dipeptide. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale chromatographic systems to ensure consistent quality and yield. The production is carried out under stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

L-Ala-L-boroPro undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Ala-L-boroPro has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Serves as a tool to study the role of dipeptidyl peptidases in various biological processes.

    Medicine: Investigated for its potential in cancer therapy, particularly in targeting cancer-associated fibroblasts and enhancing the immune response against tumors.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mechanism of Action

L-Ala-L-boroPro exerts its effects by inhibiting dipeptidyl peptidases DPP8 and DPP9. This inhibition leads to the activation of the NLRP1 inflammasome, which in turn activates pro-caspase-1. The activated caspase-1 induces pyroptosis, a form of programmed cell death, in monocytes and macrophages. This mechanism is crucial for its antitumor activity and immunostimulatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Ala-L-boroPro is unique due to its specific inhibitory action on DPP8 and DPP9, leading to the activation of the NLRP1 inflammasome. This specific mechanism of action distinguishes it from other similar compounds and highlights its potential in cancer therapy and immunotherapy .

properties

Molecular Formula

C7H16BN2O3+

Molecular Weight

187.03 g/mol

IUPAC Name

[(2S)-1-[(2R)-2-boronopyrrolidin-1-yl]-1-oxopropan-2-yl]azanium

InChI

InChI=1S/C7H15BN2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6,12-13H,2-4,9H2,1H3/p+1/t5-,6-/m0/s1

InChI Key

WDFZXMUIFGGBQF-WDSKDSINSA-O

Isomeric SMILES

B([C@@H]1CCCN1C(=O)[C@H](C)[NH3+])(O)O

Canonical SMILES

B(C1CCCN1C(=O)C(C)[NH3+])(O)O

Origin of Product

United States

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